molecular formula C18H17N5S2 B483552 N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine CAS No. 892679-23-1

N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine

Cat. No.: B483552
CAS No.: 892679-23-1
M. Wt: 367.5g/mol
InChI Key: FWBOBWMQXQCSQZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.

Preparation Methods

The synthesis of N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with N,N-dimethylaniline in the presence of a catalytic amount of piperidine under reflux conditions . The reaction typically proceeds with moderate yields and requires careful control of reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic genes like P53 and Bax, and the downregulation of anti-apoptotic genes like Bcl2 .

Comparison with Similar Compounds

N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine can be compared with other triazolothiadiazine derivatives:

These compounds share similar core structures but differ in their substituents and specific biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.

Properties

CAS No.

892679-23-1

Molecular Formula

C18H17N5S2

Molecular Weight

367.5g/mol

IUPAC Name

N,N-dimethyl-4-[3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C18H17N5S2/c1-22(2)14-10-8-13(9-11-14)17-21-23-16(19-20-18(23)25-17)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

FWBOBWMQXQCSQZ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Origin of Product

United States

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